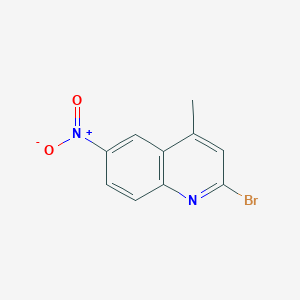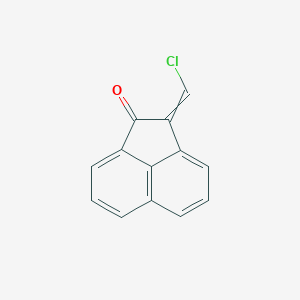
2-(Chloromethylidene)acenaphthylen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethylidene)acenaphthylen-1(2H)-one is a chemical compound that belongs to the class of acenaphthylene derivatives. Acenaphthylene is a polycyclic aromatic hydrocarbon with a tricyclic structure, which is often used as a building block for various organic semiconductors . The compound this compound is characterized by the presence of a chloromethylidene group attached to the acenaphthylene core, making it a unique and interesting molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2-(Chloromethylidene)acenaphthylen-1(2H)-one typically involves the reaction of acenaphthylene with chlorinating agents under specific conditions. One common method involves the use of phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or chloroform (CHCl3) at low temperatures to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
2-(Chloromethylidene)acenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines, thiols, or alcohols. Common reagents for these reactions include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chloromethylidene group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate would yield a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethylidene)acenaphthylen-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It can be used as a scaffold for the synthesis of bioactive molecules with potential therapeutic applications.
Material Science: The compound is used in the development of advanced materials with specific electronic, optical, and mechanical properties.
Wirkmechanismus
The mechanism of action of 2-(Chloromethylidene)acenaphthylen-1(2H)-one depends on its specific application. In organic electronics, the compound’s π-conjugated system allows for efficient charge transport and light emission. The chloromethylidene group can participate in various chemical reactions, enabling the modification of the compound’s electronic properties.
In medicinal chemistry, the compound can interact with specific molecular targets, such as enzymes or receptors, through various non-covalent interactions (e.g., hydrogen bonding, π-π stacking, and hydrophobic interactions). These interactions can modulate the activity of the target, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethylidene)acenaphthylen-1(2H)-one can be compared with other acenaphthylene derivatives, such as:
Acenaphthylene: The parent compound, which lacks the chloromethylidene group.
Acenaphthene: A saturated derivative of acenaphthylene, which is used as a precursor for the synthesis of various chemicals and materials.
Cyclopenta[fg]acenaphthylene: A derivative with a fused cyclopentane ring, which exhibits unique electronic properties and aromaticity.
The uniqueness of this compound lies in the presence of the chloromethylidene group, which imparts distinct reactivity and electronic properties to the compound, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
13152-83-5 |
|---|---|
Molekularformel |
C13H7ClO |
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
2-(chloromethylidene)acenaphthylen-1-one |
InChI |
InChI=1S/C13H7ClO/c14-7-11-9-5-1-3-8-4-2-6-10(12(8)9)13(11)15/h1-7H |
InChI-Schlüssel |
RPFYLZKMBJGMLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C(=CCl)C(=O)C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


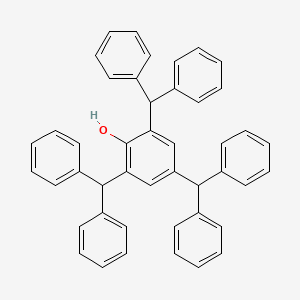

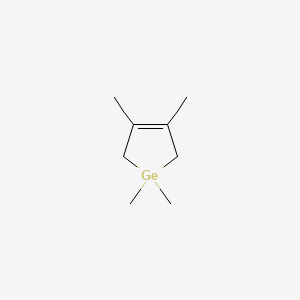

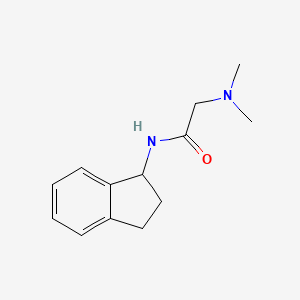
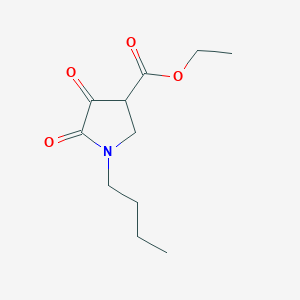

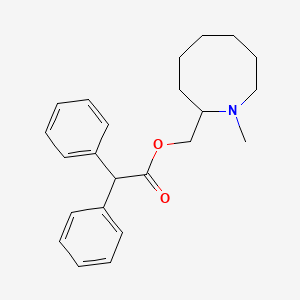
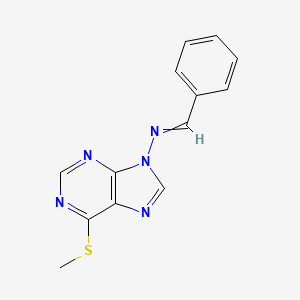
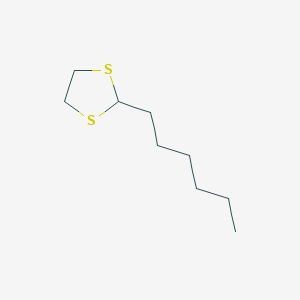
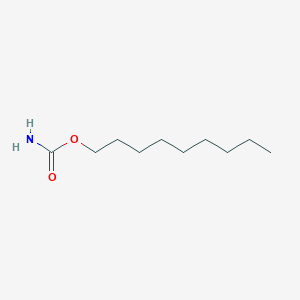
![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)

